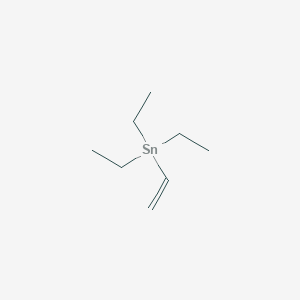
Stannane, ethenyltriethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, ethenyltriethyl- is an organotin compound characterized by the presence of a tin atom bonded to an ethenyl group and three ethyl groups. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, ethenyltriethyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of ethenyl halides with triethylstannane under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of stannane, ethenyltriethyl- often involves large-scale stannylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Stannane, ethenyltriethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Tin dioxide and other tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Stannane, ethenyltriethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active tin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, ethenyltriethyl- involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with oxygen or nitrogen-containing compounds, facilitating catalytic reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Stannane, ethyltrimethyl-
- Stannane, methyltriethyl-
- Stannane, butyltriethyl-
Uniqueness
Stannane, ethenyltriethyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in specific organic synthesis reactions where the ethenyl group can participate in further transformations.
Properties
CAS No. |
2117-47-7 |
|---|---|
Molecular Formula |
C8H18Sn |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
ethenyl(triethyl)stannane |
InChI |
InChI=1S/3C2H5.C2H3.Sn/c4*1-2;/h3*1H2,2H3;1H,2H2; |
InChI Key |
JGEAKEPBGRHMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)
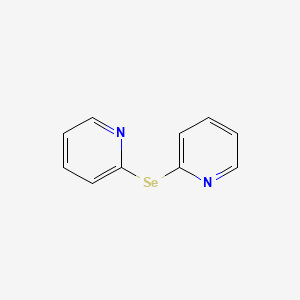

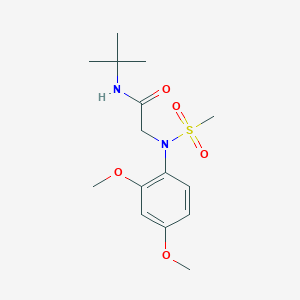
![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
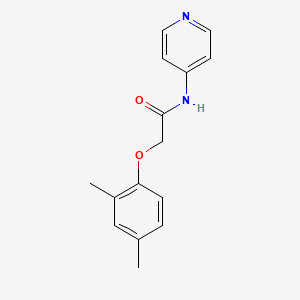
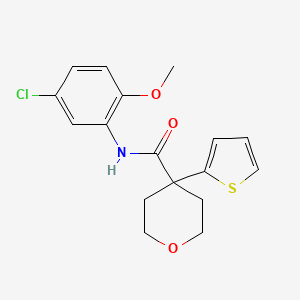
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)
![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
